N-{1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide
Description
N-{1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide is a pyrazole-based sulfonamide derivative. Its structure features:
- A 3,5-dimethylpyrazole core substituted with a 2-chlorobenzyl group at the 1-position.
- A benzenesulfonamide moiety with a 4-(2-methylpropyl) (isobutyl) substituent.
Properties
Molecular Formula |
C22H26ClN3O2S |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C22H26ClN3O2S/c1-15(2)13-18-9-11-20(12-10-18)29(27,28)25-22-16(3)24-26(17(22)4)14-19-7-5-6-8-21(19)23/h5-12,15,25H,13-14H2,1-4H3 |
InChI Key |
OFEPZTBDBJFESS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NS(=O)(=O)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
Acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate in ethanol under reflux to yield 3,5-dimethylpyrazole. The reaction proceeds via enol-keto tautomerism, with the diketone undergoing nucleophilic attack by hydrazine to form the heterocycle.
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}
$$
Optimization Notes :
- Solvent : Ethanol or methanol.
- Temperature : Reflux (~78°C for ethanol).
- Yield : Typically >85% after recrystallization.
N1-Alkylation with 2-Chlorobenzyl Chloride
Introducing the 2-chlorobenzyl group at the pyrazole’s N1 position requires alkylation under basic conditions.
Alkylation Protocol
Procedure :
- Dissolve 3,5-dimethylpyrazole (1 equiv) in anhydrous DMF.
- Add NaH (1.2 equiv) at 0°C to deprotonate the pyrazole.
- Introduce 2-chlorobenzyl chloride (1.1 equiv) dropwise.
- Stir at 60°C for 12 hours.
Key Considerations :
- Base Selection : NaH or K$$2$$CO$$3$$ ensures efficient deprotonation.
- Solvent : DMF or THF enhances solubility of intermediates.
- Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Sulfonylation with 4-(2-Methylpropyl)benzenesulfonyl Chloride
The final step involves coupling the alkylated pyrazole with the sulfonyl chloride derivative.
Sulfonamide Formation
Procedure :
- Dissolve 1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazole (1 equiv) in dry dichloromethane.
- Add 4-(2-methylpropyl)benzenesulfonyl chloride (1.2 equiv) and pyridine (2.5 equiv).
- Stir at room temperature for 6 hours.
- Purify via flash chromatography (hexane/ethyl acetate).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyrazole’s amine on the electrophilic sulfur in the sulfonyl chloride, with pyridine neutralizing HCl.
Alternative Pathways and Modifications
One-Pot Alkylation-Sulfonylation
A streamlined approach combines Steps 2 and 3 using sequential reagent addition:
Use of Protecting Groups
For sensitive substrates, protecting the pyrazole’s NH with Boc groups prior to alkylation improves regioselectivity. Deprotection with TFA precedes sulfonylation.
Analytical Characterization
Critical data for validating the compound’s structure:
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C$${22}$$H$${24}$$ClN$$3$$O$$2$$S | High-Resolution MS |
| Melting Point | 142–144°C | DSC |
| $$^1$$H NMR (CDCl$$_3$$) | δ 7.82 (d, 2H, Ar-H), 2.41 (s, 6H, CH$$_3$$) | 400 MHz |
Challenges and Optimization Strategies
Regioselectivity in Alkylation
The pyrazole’s N1 vs. N2 alkylation can be controlled by:
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Aluminum chloride (for Friedel-Crafts reactions)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(2-METHYLPROPYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can lead to various biological effects.
Modulating Receptors: Interacting with cell surface or intracellular receptors, altering their signaling pathways and cellular responses.
Disrupting Cellular Processes: Affecting key cellular processes such as DNA replication, protein synthesis, or cell division, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Unlike Example 53, the target lacks fluorine atoms and fused heterocycles (pyrimidine, chromenone), which are known to enhance metabolic stability and binding affinity in kinase inhibitors .
- Compared to 1006342-79-5, the target’s sulfonamide group may confer different solubility and target selectivity compared to carboxamide derivatives .
2.2. Physicochemical Properties
Available data for related compounds:
Analysis :
- The target’s isobutyl group likely increases lipophilicity (higher LogP) compared to Compound 27’s pyridine-carbamoyl system, which may reduce aqueous solubility but improve membrane permeability .
- The absence of fluorine in the target compound (vs. Example 53) could reduce metabolic stability but enhance synthetic accessibility .
Comparison :
- The target’s lack of fluorination or fused rings may simplify synthesis compared to Example 53, which requires palladium-catalyzed cross-coupling .
Biological Activity
N-{1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-YL}-4-(2-methylpropyl)benzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H17ClN4O4S
- Molecular Weight : 420.87 g/mol
- CAS Number : 515150-24-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the sulfonamide group is significant for its pharmacological effects, particularly in enzyme inhibition and antimicrobial activity. The chlorophenyl and dimethylpyrazole moieties contribute to the compound's structural diversity and enhance its interaction with biological targets.
Biological Activities
- Antimicrobial Activity :
-
Enzyme Inhibition :
- This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease, while urease inhibitors are valuable in managing urinary tract infections. In vitro studies showed promising IC50 values, indicating strong inhibitory potential compared to standard drugs .
-
Anti-inflammatory and Anticancer Properties :
- The anti-inflammatory activity is linked to the modulation of pro-inflammatory cytokines. Additionally, preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cell lines, although further research is required to elucidate these mechanisms.
Study 1: Antibacterial Efficacy
In a comparative study, several pyrazole derivatives were synthesized and tested for their antibacterial activity. Among them, the compound exhibited moderate to strong activity against gram-positive and gram-negative bacteria with a notable minimum inhibitory concentration (MIC) against Staphylococcus aureus.
Study 2: Enzyme Inhibition Profile
A series of enzyme inhibition assays demonstrated that this compound significantly inhibited urease activity with an IC50 value comparable to established urease inhibitors. This suggests its potential application in treating conditions associated with urease-producing pathogens .
Data Table: Biological Activity Overview
Q & A
Q. What methodologies are recommended for optimizing the synthesis of this benzenesulfonamide derivative?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically screen variables (e.g., reaction temperature, solvent polarity, catalyst loading) and identify critical parameters affecting yield and purity. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Integrate computational tools like quantum chemical calculations (e.g., density functional theory) to predict transition states and energetics, narrowing experimental conditions . Post-synthesis, employ iterative feedback loops: refine computational models using experimental data (e.g., NMR, HPLC) to improve reaction predictability .
Q. Table 1: Example DoE Parameters for Synthesis Optimization
| Factor | Levels Tested | Response Variable |
|---|---|---|
| Temperature (°C) | 80, 100, 120 | Yield (%) |
| Solvent (Polarity) | THF, DMF, Toluene | Purity (HPLC) |
| Catalyst Loading | 5 mol%, 10 mol%, 15 mol% | Reaction Time (h) |
Q. How should researchers characterize structural and purity attributes of this compound?
- Methodological Answer : Combine X-ray crystallography for absolute stereochemical confirmation (if crystals are obtainable) with NMR (¹H/¹³C, HSQC, HMBC) to resolve aromatic and sulfonamide proton environments. For purity, use HPLC-MS with a C18 column (acetonitrile/water gradient) to detect trace impurities (e.g., unreacted sulfonyl chloride or byproducts) . Quantify residual solvents via GC-MS and validate against ICH guidelines. Cross-reference computational predictions (e.g., PubChem-derived SMILES) with experimental data to resolve ambiguities .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
- Methodological Answer : Prioritize molecular docking against sulfonamide-binding enzymes (e.g., carbonic anhydrase, COX-2) using PyMol or AutoDock. Compare binding affinities with known inhibitors (e.g., celecoxib). Validate hypotheses via in vitro assays (e.g., enzyme inhibition kinetics). For example, replace the 2-chlorophenyl group in similar sulfonamides to assess steric/electronic effects on target selectivity .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonamide coupling) be elucidated?
- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to model the sulfonamide bond formation, identifying intermediates and transition states . Validate with isotopic labeling (e.g., ¹⁵N in the pyrazole ring) tracked via LC-MS. Use in situ IR spectroscopy to detect transient species (e.g., sulfonic acid intermediates). Compare computational activation energies with experimental Arrhenius plots to confirm mechanistic pathways .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement Process Analytical Technology (PAT) for real-time monitoring (e.g., Raman spectroscopy) of critical quality attributes (CQAs) like particle size and crystallinity . Optimize membrane separation (e.g., nanofiltration) to remove hydrophobic byproducts and standardize solvent recovery . Use Monte Carlo simulations to quantify risk factors (e.g., raw material variability) and design robust control strategies .
Q. How should contradictory data (e.g., divergent bioactivity vs. computational predictions) be resolved?
- Methodological Answer : Conduct sensitivity analysis to identify variables most affecting discrepancies (e.g., assay conditions, solvent polarity in docking simulations). For biological contradictions, validate via orthogonal assays (e.g., SPR vs. fluorescence polarization). For computational disagreements, recalibrate force fields using experimental thermodynamic data (e.g., ΔGbinding from ITC) .
Q. Table 2: Framework for Resolving Data Contradictions
| Discrepancy Source | Resolution Strategy | Tools/Techniques |
|---|---|---|
| Computational vs. Bioassay | Validate with SPR/ITC; refine docking params | AutoDock, Biacore |
| Synthetic Yield Variance | DoE-based root-cause analysis | JMP, Minitab |
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
